molecular formula C34H36MgN6O6S2 B10761632 Omeprazole-magnesium

Omeprazole-magnesium

Cat. No.: B10761632
M. Wt: 713.1 g/mol
InChI Key: KWORUUGOSLYAGD-YPPDDXJESA-N
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Description

Omeprazole-magnesium is a compound used primarily in the treatment of gastric acid-related disorders. It is a magnesium salt form of omeprazole, a proton pump inhibitor that reduces the production of stomach acid. This compound is commonly prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of omeprazole-magnesium involves the reaction of omeprazole with magnesium methoxide. Magnesium powder and methanol are used to produce magnesium methoxide under initiator induction conditions. This magnesium methoxide then reacts with omeprazole to form this compound .

Industrial Production Methods

In industrial settings, the synthesis process is designed to be simple and safe, ensuring high product stability and purity. The process minimizes the presence of residual organic solvents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Omeprazole-magnesium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its stability and effectiveness as a medication.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include methanol, magnesium powder, and various initiators for the production of magnesium methoxide . The reactions typically occur under controlled conditions to ensure the desired product’s stability and purity.

Major Products Formed

The primary product formed from these reactions is this compound itself. This compound is then formulated into various dosage forms, such as tablets and capsules, for medical use .

Scientific Research Applications

Omeprazole-magnesium has a wide range of scientific research applications:

Mechanism of Action

Omeprazole-magnesium works by inhibiting the enzyme H+/K+ ATPase, also known as the proton pump, located on the parietal cells of the stomach. This inhibition blocks the final step in the production of gastric acid, thereby reducing acid secretion. The compound’s effectiveness is due to its ability to form a stable complex with the proton pump, leading to prolonged acid suppression .

Comparison with Similar Compounds

Similar Compounds

    Esomeprazole: A stereoisomer of omeprazole, also a proton pump inhibitor.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

    Pantoprazole: Used for similar indications but differs in its pharmacokinetic profile.

    Rabeprazole: Known for its rapid onset of action compared to other proton pump inhibitors.

Uniqueness

Omeprazole-magnesium is unique due to its enhanced stability and absorption properties, attributed to the addition of magnesium. This makes it particularly effective in providing consistent therapeutic effects and improving patient compliance .

Properties

Molecular Formula

C34H36MgN6O6S2

Molecular Weight

713.1 g/mol

IUPAC Name

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m00./s1

InChI Key

KWORUUGOSLYAGD-YPPDDXJESA-N

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Origin of Product

United States

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